

## Core Molecular Profile: The Foundational Data

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### Compound of Interest

Compound Name: 4-Benzyl-1,3-thiazol-2-amine

Cat. No.: B1267488

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At the heart of any chemical entity lies its fundamental physicochemical properties. For **4-Benzyl-1,3-thiazol-2-amine**, these data points are the starting line for any substantive investigation, from synthetic strategy to pharmacological screening. The molecular weight, in particular, serves as a critical gatekeeper for drug-likeness and bioavailability.

The thiazole ring system is a well-established "privileged structure" in medicinal chemistry. Its rigid planarity and capacity for hydrogen bonding contribute to favorable interactions with biological targets, making derivatives of this scaffold highly valuable. **4-Benzyl-1,3-thiazol-2-amine**, with a molecular weight of approximately 190.27 g/mol, sits comfortably within the chemical space often explored for fragment-based drug discovery and lead optimization. This value is low enough to allow for substantial synthetic elaboration while maintaining desirable pharmacokinetic properties, a concept we will explore further.

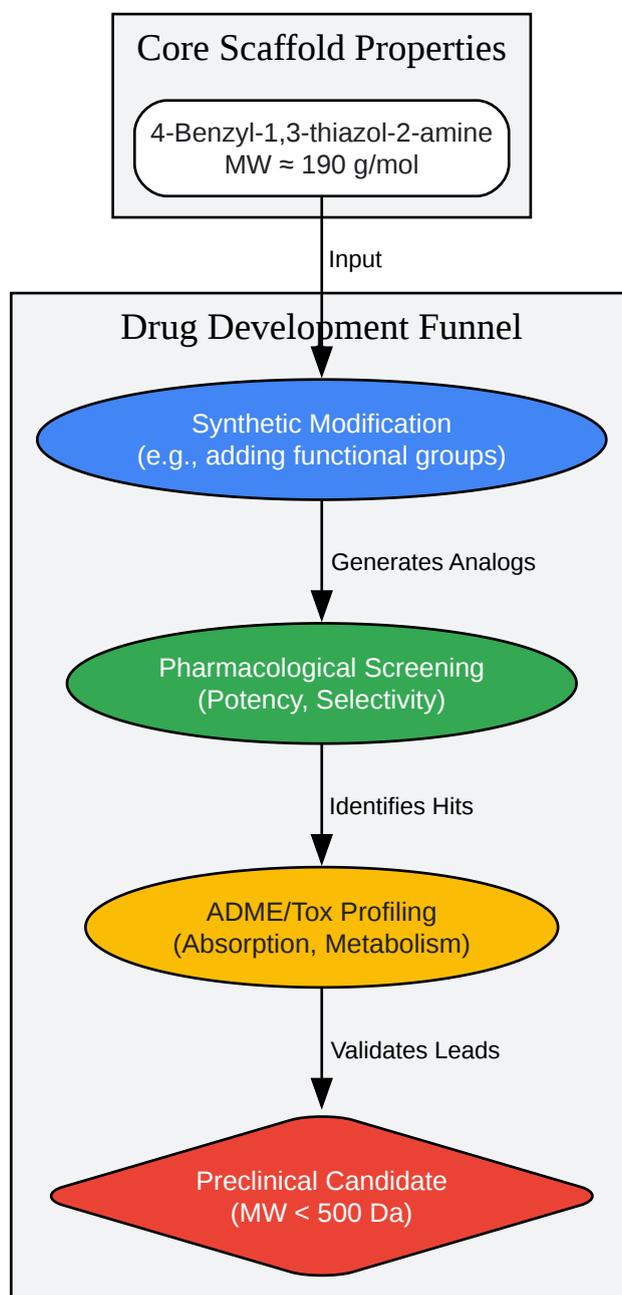
Property	Value	Source
Molecular Weight	190.27 g/mol	PubChem
Monoisotopic Mass	190.05646950 Da	PubChem
Molecular Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> S	PubChem
IUPAC Name	4-benzyl-1,3-thiazol-2-amine	PubChem
CAS Number	7496-56-2	Biosynth
SMILES	<chem>C1=CC=C(C=C1)CC2=CSC(=N2)N</chem>	Biosynth
Calculated XLogP3	2.6	PubChem

## The Molecular Weight in Drug Discovery: A Critical Parameter

A molecule's molecular weight is far from a trivial statistic; it is a primary determinant of its pharmacological potential. In the context of drug development, it influences solubility, permeability, and ultimately, bioavailability. The well-regarded Lipinski's Rule of Five, a cornerstone of modern medicinal chemistry, posits that poor absorption or permeation is more likely when, among other factors, the molecular weight is over 500.

**4-Benzyl-1,3-thiazol-2-amine's** modest molecular weight of ~190 g/mol makes it an ideal starting scaffold. It provides a core structure with inherent biological relevance—derivatives have been investigated as potent anti-inflammatory agents—while leaving ample "molecular real estate" for chemists to modify. These modifications aim to enhance potency, selectivity, or pharmacokinetic profiles without breaching the critical 500 Da threshold, thereby preserving the potential for oral bioavailability.

The diagram below illustrates the central role of the core scaffold in relation to potential modifications and desired drug-like properties.



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Caption: Drug development workflow starting from a low molecular weight scaffold.

## Synthesis and Verification: A Protocol Grounded in Causality

The most common and efficient route to synthesizing 4-substituted-2-aminothiazoles is the Hantzsch thiazole synthesis. This classic condensation reaction provides a reliable method for obtaining the target compound. The protocol below is based on established procedures. The causality behind each step is explained to provide a deeper understanding of the process.

## Experimental Protocol: Hantzsch Synthesis of 4-Benzyl-1,3-thiazol-2-amine

Objective: To synthesize **4-Benzyl-1,3-thiazol-2-amine** via the reaction of a suitable  $\alpha$ -haloketone with thiourea.

Materials:

- 1-Chloro-3-phenylpropan-2-one ( $\alpha$ -haloketone)
- Thiourea
- Ethanol (Anhydrous)
- Dilute Ammonia Solution
- Diethyl Ether
- Standard reflux apparatus, magnetic stirrer, rotary evaporator, and TLC equipment.

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3.9 g of thiourea in 100 mL of ethanol.
  - Causality: Ethanol serves as a polar protic solvent, capable of dissolving both the nucleophilic thiourea and the electrophilic  $\alpha$ -haloketone, facilitating their interaction.
- Addition of Electrophile: To the stirring solution, add 10 g of 1-chloro-3-phenylpropan-2-one.
  - Causality: The  $\alpha$ -haloketone is the key electrophile. The carbon bearing the chlorine atom is susceptible to nucleophilic attack by the sulfur atom of thiourea, initiating the cyclization cascade.

- Reflux: Heat the reaction mixture to reflux and maintain for 2 hours.
  - Causality: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. Refluxing ensures the reaction can be maintained at the boiling point of the solvent without evaporative loss.
- Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).
  - Causality: TLC allows for the visualization of the consumption of starting materials and the formation of the product, confirming the reaction is complete and preventing unnecessary heating which could lead to side products.
- Work-up & Isolation: After cooling to room temperature, concentrate the mixture under reduced pressure using a rotary evaporator.
  - Causality: This removes the ethanol solvent, leaving the crude product and any non-volatile impurities.
- Neutralization & Extraction: Resuspend the residue in a dilute ammonia solution and extract with diethyl ether (3 x 50 mL).
  - Causality: The synthesis initially forms the hydrochloride salt of the amine. The weak base (ammonia) deprotonates the amine, converting it to its free base form, which is more soluble in organic solvents like diethyl ether than in the aqueous solution. This allows for its selective extraction.
- Purification: The combined ether extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
  - Causality: Recrystallization is a purification technique based on differences in solubility. The crude product is dissolved in a hot solvent and allowed to cool slowly. The desired compound will form pure crystals, while impurities remain dissolved in the solvent. The final purity should be confirmed by melting point analysis. The hydrochloride salt is reported to melt at 127°C.

The following diagram illustrates the generalized mechanism of the Hantzsch Thiazole Synthesis.

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